Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Ethyl spiro[bicyclo[410]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[410]heptane ring system fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require precise control of temperature and pressure to ensure the formation of the desired spiro compound. Additionally, enantioselective syntheses have been reported, which involve the use of chiral catalysts to produce optically active forms of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify biological pathways and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: This compound has a similar spiro structure but with different substituents, leading to variations in reactivity and applications.
Bicyclo[4.1.0]heptane-2,4-dione derivatives: These compounds share the bicyclo[4.1.0]heptane core but differ in their functional groups, resulting in distinct chemical properties and uses.
Uniqueness
Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a spiro structure with an oxirane ring and a carboxylate ester group. This combination imparts specific reactivity and potential for diverse applications in various scientific fields .
Biological Activity
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[4.1.0]heptane framework along with an oxirane ring. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and reactivity.
- Molecular Formula : C11H16O3
- Molecular Weight : 196.24 g/mol
- IUPAC Name : Ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate
- CAS Number : 111219-05-7
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step synthetic routes, including cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The compound is known to undergo various chemical reactions:
- Oxidation : The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
- Reduction : Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
- Substitution : Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound may interact with microbial enzymes or cellular components, potentially inhibiting growth or causing cell death .
Compound | Activity Type | IC50 (μg/mL) |
---|---|---|
Compound A | Antibacterial | 25 |
Compound B | Antifungal | 100 |
This compound | Antimicrobial (predicted) | TBD |
Anticancer Potential
The compound's structural features suggest potential anticancer activity, particularly in inhibiting tumor cell proliferation. Similar compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibition . For instance:
Cell Line | IC50 (μg/mL) |
---|---|
HeLa | 15.8 |
A549 | 296 |
MCF-7 | 70.2 |
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)5-3-4-7-6-8(7)11/h7-9H,2-6H2,1H3 |
InChI Key |
XXSQNXFOHJGKLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC3C2C3 |
Origin of Product |
United States |
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